![molecular formula C10H13NO2 B125546 Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate CAS No. 156301-68-7](/img/structure/B125546.png)
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, also known as DMAC, is a chemical compound with potential applications in the field of medicinal chemistry. It belongs to the class of bicyclic compounds and has a unique structural arrangement that makes it an interesting target for synthesis and research.
Mecanismo De Acción
The exact mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cell growth and proliferation. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to inhibit the activity of the protein kinase Akt, which is involved in cell survival and proliferation. This inhibition leads to the induction of apoptosis, or programmed cell death.
Efectos Bioquímicos Y Fisiológicos
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell growth and proliferation, and the inhibition of specific enzymes and proteins. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases such as arthritis. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have antioxidant properties, which may be beneficial in the prevention of certain types of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its potential as a lead compound for the development of new drugs. Its unique structural arrangement and its ability to interact with specific biological targets make it an interesting target for further research. However, one limitation of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate is its relatively low yield and the complexity of its synthesis method, which may make it difficult to produce on a large scale. Additionally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential side effects.
Direcciones Futuras
There are several potential future directions for research on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. One area of interest is the development of new drugs based on the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. By modifying the structure of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate, it may be possible to improve its potency and selectivity for specific biological targets. Another area of interest is the investigation of the potential side effects of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its safety profile. This information is important for the development of new drugs based on Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. Finally, further research is needed to fully understand the mechanism of action of Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate and its potential applications in the treatment of various diseases.
Métodos De Síntesis
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step is the synthesis of 5,6-dimethyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, which is then converted into the corresponding acid chloride using thionyl chloride. This intermediate is then reacted with 2-aminopyridine in the presence of a base such as triethylamine to yield Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate. The overall yield of this process is around 25%, and the purity of the final product can be improved through further purification steps such as recrystallization.
Aplicaciones Científicas De Investigación
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has potential applications in the field of medicinal chemistry due to its unique structural arrangement and its ability to interact with specific biological targets. It has been shown to have activity against various types of cancer cells, including breast, lung, colon, and prostate cancer cells. Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has also been investigated for its potential as an antiviral agent, with promising results against the influenza virus. Additionally, Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate has been shown to have activity against certain types of bacteria, making it a potential candidate for the development of new antibiotics.
Propiedades
Número CAS |
156301-68-7 |
|---|---|
Nombre del producto |
Methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
methyl 3,6-dimethyl-2-azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate |
InChI |
InChI=1S/C10H13NO2/c1-6-4-9-8(6)5-7(2)11(9)10(12)13-3/h4-5,8-9H,1-3H3 |
Clave InChI |
QPHNDGSWHILVNA-UHFFFAOYSA-N |
SMILES |
CC1=CC2C1C=C(N2C(=O)OC)C |
SMILES canónico |
CC1=CC2C1C=C(N2C(=O)OC)C |
Sinónimos |
2-Azabicyclo[3.2.0]hepta-3,6-diene-2-carboxylic acid, 3,6-dimethyl-, methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



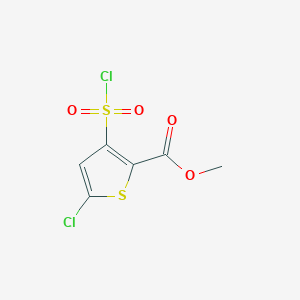
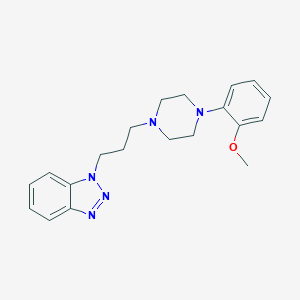
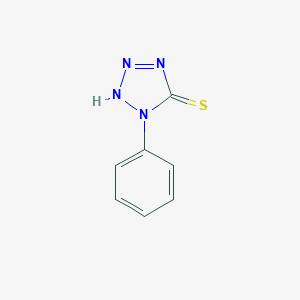
![7-[(3R)-3-Aminopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B125471.png)
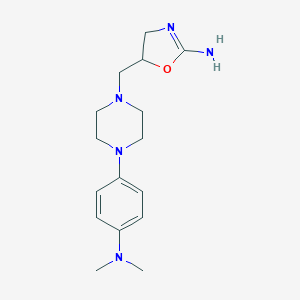
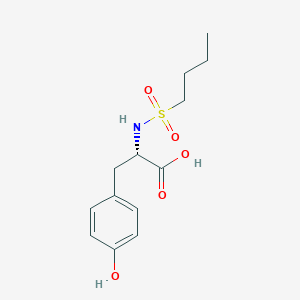
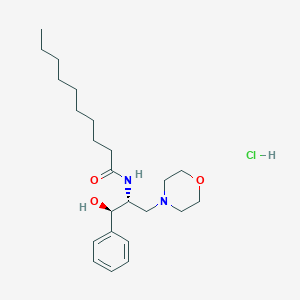
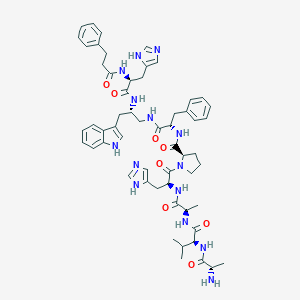
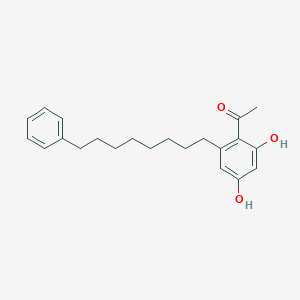
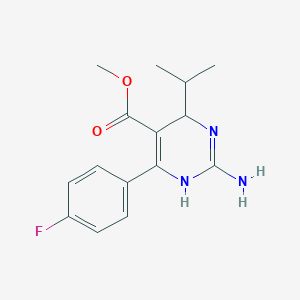
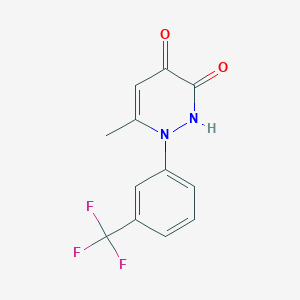
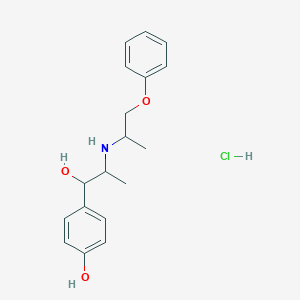
![(2S)-2-amino-5-[[(2R)-2-amino-3-[2-[bis[bis(2-chloroethyl)amino]phosphoryloxy]ethylsulfonyl]propanoyl]-[(R)-carboxy(phenyl)methyl]amino]-5-oxopentanoic acid](/img/structure/B125494.png)
